5-(Diphenylphosphinyl)pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-diphenylphosphorylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O3P/c18-17(19)13-7-8-14-21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXMYYGQYMICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71140-70-0 | |
| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XU9N374E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5 Diphenylphosphinyl Pentanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 5-(diphenylphosphinyl)pentanoic acid reveals two primary disconnection points that guide the formulation of synthetic strategies. The most logical disconnections are at the carbon-phosphorus (C-P) bond and within the pentanoic acid backbone.
C-P Bond Disconnection: This approach simplifies the molecule into a diphenylphosphinyl synthon and a five-carbon carboxylic acid synthon. The diphenylphosphinyl group can be introduced via nucleophilic substitution or conjugate addition reactions. This leads to two main forward synthetic routes:
Alkylation of a diphenylphosphine (B32561) oxide derivative: This involves the reaction of a diphenylphosphine oxide anion with a suitable five-carbon electrophile already containing the carboxylic acid moiety (or a precursor).
Michael addition: This strategy employs the addition of diphenylphosphine oxide to an α,β-unsaturated five-carbon ester, followed by reduction of the double bond and hydrolysis of the ester.
C-C Bond Disconnection: Alternatively, disconnections within the pentanoic acid chain can be considered. For instance, a disconnection at the C4-C5 bond could suggest a route involving the alkylation of a smaller phosphinyl-containing fragment. However, the C-P bond disconnection is generally more convergent and synthetically practical.
Phosphinylation Approaches for Carbon-Phosphorus Bond Formation
The formation of the C-P bond is a critical step in the synthesis of this compound. Several methods can be employed to introduce the diphenylphosphinyl group onto the pentanoic acid skeleton.
Integration of the Diphenylphosphinyl Group
A common and effective method for creating the C-P bond is through the alkylation of diphenylphosphine oxide. In this approach, diphenylphosphine oxide is deprotonated with a strong base, such as an organolithium reagent or sodium hydride, to generate the nucleophilic diphenylphosphinite anion. This anion is then reacted with an electrophilic five-carbon chain bearing a leaving group, such as a halide, at the 5-position and a protected carboxylic acid at the other end (e.g., an ester). Subsequent hydrolysis of the protecting group yields the desired product.
Another prominent strategy is the Michael addition of diphenylphosphine oxide to an α,β-unsaturated ester, such as ethyl pent-2-enoate. This reaction is typically catalyzed by a base and proceeds via a conjugate addition mechanism. The resulting phosphinyl-substituted ester can then be converted to the final product through hydrogenation of the remaining double bond (if any) and ester hydrolysis.
Methods Utilizing Phosphorus Reagents
Alternatively, the synthesis can commence with phosphorus-based reagents where the phosphorus atom acts as the electrophile. For instance, a Grignard reagent derived from a protected 5-halopentanoic acid could, in principle, react with diphenylphosphinic chloride (Ph₂P(O)Cl). However, the reactivity of Grignard reagents with the phosphinic chloride needs to be carefully controlled to avoid side reactions.
Carboxylation and Pentanoic Acid Chain Elongation Strategies
The construction of the pentanoic acid chain can be achieved either by starting with a pre-functionalized five-carbon building block or by elongating a shorter chain.
When employing the alkylation of diphenylphosphine oxide, a common starting material is a 5-halopentanoic acid ester, such as ethyl 5-bromopentanoate. This provides the complete carbon skeleton in a single step.
Chain elongation strategies can also be envisioned. For example, a shorter phosphinyl-containing alkyl halide could be used to alkylate a malonic ester derivative. Subsequent hydrolysis and decarboxylation would then yield the desired pentanoic acid chain. This multi-step approach, however, is generally less efficient than using a direct five-carbon precursor.
Formation as a By-product in Wittig Reactions and Related Processes
This compound is frequently identified as a byproduct in Wittig reactions, a cornerstone of alkene synthesis. caymanchem.comchemicalbook.comcaymanchem.combiomol.com The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or a ketone to form an alkene and triphenylphosphine (B44618) oxide.
The formation of this compound in this context can arise from the phosphonium ylide precursor, specifically a (4-carboxybutyl)triphenylphosphonium salt. During the ylide generation with a base, or during the reaction itself, side reactions can lead to the cleavage of a phenyl group from the phosphorus atom and subsequent rearrangement and oxidation to form the phosphine (B1218219) oxide derivative. The exact mechanism of this byproduct formation can be complex and dependent on the specific reaction conditions, including the base used, the solvent, and the temperature.
The presence of this byproduct highlights the importance of careful reaction monitoring and purification in Wittig reactions, especially when using functionalized phosphonium salts.
Stereoselective and Chemo-selective Synthesis Considerations
The synthesis of this compound does not inherently involve the creation of a stereocenter in the final product. Therefore, stereoselective synthesis is not a primary concern for this specific molecule.
However, chemo-selectivity is an important consideration, particularly when dealing with the two reactive functional groups: the phosphine oxide and the carboxylic acid.
During the synthesis, it is often necessary to protect the carboxylic acid group, typically as an ester, to prevent its interference with the reagents used for the C-P bond formation, such as strong bases or nucleophilic phosphorus species. The choice of protecting group is crucial and should be orthogonal to the reaction conditions employed in the subsequent steps. For example, a methyl or ethyl ester is commonly used and can be readily hydrolyzed under basic or acidic conditions in the final step of the synthesis.
When performing reactions on a molecule containing both a phosphine oxide and a carboxylic acid, the relative reactivity of these groups must be considered. For instance, if further transformations on the carboxylic acid are required (e.g., conversion to an amide or an ester), the phosphine oxide group is generally stable under many standard coupling conditions.
Below is a table summarizing the key synthetic strategies:
| Strategy | Key Reagents | Advantages | Disadvantages |
| Alkylation | Diphenylphosphine oxide, 5-halopentanoic acid ester, strong base | Convergent, good yields | Requires protection of the carboxylic acid |
| Michael Addition | Diphenylphosphine oxide, α,β-unsaturated pentenoate ester, base | Good for forming C-P bond | May require an additional hydrogenation step |
| Grignard Reaction | Grignard reagent from a protected 5-halopentanoic acid, Diphenylphosphinic chloride | Direct C-P bond formation | Potential for side reactions |
Sustainable and Green Chemistry Aspects in Synthesis
From a green chemistry perspective, a transition-metal-free approach is often preferred to avoid the environmental and economic costs associated with metal catalysts. The Michael addition of diphenylphosphine oxide to an unsaturated precursor represents a potentially atom-economical route. This method, if achievable, would involve the direct addition of the P-H bond across a carbon-carbon double bond, incorporating all atoms of the reactants into the final product.
Recent advancements in the synthesis of phosphine oxides highlight several green chemistry principles that could be applied to the production of this compound:
Catalyst-Free and Solvent-Free Reactions: Research into the synthesis of other phosphine oxides has demonstrated the feasibility of catalyst- and solvent-free hydrophosphorylation reactions. Such an approach for this compound would significantly reduce waste and the use of hazardous substances.
Photocatalysis: Visible-light-induced reactions are emerging as a powerful tool in green synthesis. A photoinduced radical addition of diphenylphosphine oxide to a suitable pentenoic acid derivative could offer a mild and environmentally friendly alternative to traditional methods that may require harsh reagents or high temperatures.
Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. This has been successfully applied in P-C coupling reactions for the synthesis of other phosphine oxides.
A hypothetical green synthesis of this compound could involve the direct reaction of diphenylphosphine oxide with a bio-derived pentenoic acid precursor, potentially under solvent-free and catalyst-free conditions or utilizing a benign photocatalyst.
To provide a comparative overview, the following table outlines the potential green chemistry advantages and disadvantages of plausible synthetic routes.
| Synthetic Approach | Potential Green Chemistry Advantages | Potential Green Chemistry Disadvantages |
| Alkylation of Diphenylphosphine Oxide with a 5-Halopentanoic Acid | Can be a high-yielding reaction. | Generates a halide salt as a byproduct, lowering atom economy. May require the use of organic solvents. |
| Michael Addition of Diphenylphosphine Oxide to a Pentenoic Acid Derivative | Potentially 100% atom economy. Can be performed under catalyst-free conditions. | May require a base to generate the phosphinite anion. The reactivity of the pentenoic acid derivative can be an issue. |
| Photocatalyzed Radical Addition | Utilizes a renewable energy source (light). Can be performed under mild conditions. Metal-free options are available. | May require a photocatalyst and specific irradiation equipment. |
Chemical Reactivity and Mechanistic Investigations of 5 Diphenylphosphinyl Pentanoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a versatile functional moiety that readily undergoes a variety of chemical reactions, including derivatization into esters and amides, reactions involving the carboxylate anion, and decarboxylation under specific conditions.
Derivatization Reactions (e.g., Esterification, Amidation)
Esterification:
The conversion of 5-(diphenylphosphinyl)pentanoic acid to its corresponding esters can be achieved through several established methods for esterification. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
Another approach involves the use of coupling reagents to activate the carboxylic acid. For instance, carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester.
| Esterification Method | Reagents | General Conditions |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Room Temperature |
Amidation:
The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. Coupling reagents are frequently used to facilitate this transformation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are highly effective for amide bond formation. These reagents convert the carboxylic acid into a more reactive activated species that is susceptible to nucleophilic attack by an amine.
Alternatively, the carboxylic acid can be converted to an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with amines to produce the corresponding amide in high yield.
| Amidation Method | Reagents | General Conditions |
| Coupling Reagents | Amine, HATU/HBTU/BOP, Base (e.g., DIPEA) | Room Temperature |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂2. Amine, Base | Step 1: VariesStep 2: 0 °C to Room Temp |
Reaction Pathways Involving Carboxylate Anion
The carboxylate anion of this compound, formed by deprotonation with a suitable base, can act as a nucleophile in various reactions. A notable example is its reaction with alkyl halides in an SN2 reaction to form esters. This method is particularly useful for the synthesis of esters from primary and some secondary alkyl halides. The reaction proceeds via a direct displacement of the halide by the negatively charged oxygen of the carboxylate.
Furthermore, the carboxylate can participate in intramolecular reactions. For instance, if a suitable leaving group is present elsewhere in the molecule, intramolecular cyclization could lead to the formation of a lactone, a cyclic ester.
Decarboxylation Studies
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that carboxylic acids can undergo, typically under harsh conditions such as high temperatures. However, for simple aliphatic carboxylic acids like this compound, this reaction is not facile and requires significant energy input.
Reactivity of the Diphenylphosphinyl Functional Group
The diphenylphosphinyl group [(C₆H₅)₂P(O)-] is a key feature of the molecule, imparting distinct chemical properties. The phosphoryl oxygen is a good Lewis base and can coordinate to metal centers, while the phosphorus atom itself can undergo various transformations.
Coordination Chemistry of the Phosphinyl Oxygen
The oxygen atom of the phosphinyl group is a hard Lewis base and exhibits a strong affinity for hard Lewis acidic metal ions. This property allows this compound to act as a ligand in coordination chemistry. It can coordinate to a variety of metal centers, including transition metals and lanthanides.
In the presence of a deprotonated carboxylate group, the molecule can act as a bidentate ligand, coordinating to a metal ion through both the phosphinyl oxygen and one of the carboxylate oxygens, forming a stable chelate ring. The nature of the resulting metal complexes depends on the metal ion, the stoichiometry of the reactants, and the reaction conditions. Studies on related diphenylphosphino-substituted benzoic acids have shown the formation of various coordination compounds with interesting structural and photophysical properties.
Transformations at the Phosphorus Center
The phosphorus atom in the diphenylphosphinyl group is in the +5 oxidation state and is relatively stable. However, it can undergo certain transformations under specific conditions.
Reduction:
The P=O bond can be reduced to a phosphine (B1218219) (P) using strong reducing agents. Common reagents for this transformation include silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine. This reaction proceeds via a complex mechanism involving the formation of a silicon-oxygen bond, which drives the deoxygenation of the phosphorus center.
Hydrolysis:
Influence of the Phosphinyl Group on Adjacent Reactivity
The diphenylphosphinyl group [(C₆H₅)₂P(O)-] is a significant electronic modifier, influencing the reactivity of the adjacent pentanoic acid chain, particularly the carboxylic acid terminus. This influence stems from a combination of inductive and resonance effects.
Resonance effects of the phosphinyl group are also at play. The P=O bond involves a dative bond where the lone pair from oxygen is donated to the phosphorus atom. The phenyl rings can participate in resonance, delocalizing electron density. However, due to the insulating effect of the pentyl chain, the direct resonance effect on the carboxylic acid group is negligible. The dominant electronic influence is the through-bond inductive effect.
Table 1: Comparison of Inductive Effects on Acidity
| Compound | Substituent | Inductive Effect | Predicted pKa Change (relative to pentanoic acid) |
| Pentanoic Acid | -H | None | Reference |
| This compound | -(CH₂)₄P(O)(C₆H₅)₂ | Strong -I | Decrease |
| 5-Chloropentanoic acid | -(CH₂)₄Cl | Moderate -I | Slight Decrease |
This table is illustrative and based on established chemical principles, as direct experimental pKa values for this compound are not widely published.
Intermolecular and Intramolecular Reaction Pathways
The dual functionality of this compound allows for both intermolecular and intramolecular reactions.
Intermolecular Reactions:
The carboxylic acid moiety can undergo typical intermolecular reactions such as esterification and amide formation. The enhanced electrophilicity of the carbonyl carbon due to the phosphinyl group's inductive effect can facilitate these reactions, potentially leading to faster reaction rates compared to unsubstituted pentanoic acid under similar conditions. For instance, in an acid-catalyzed esterification with an alcohol, the protonation of the carbonyl oxygen is followed by nucleophilic attack by the alcohol. The electron-withdrawing nature of the phosphinyl group would stabilize the positive charge on the carbonyl carbon in the transition state, thereby accelerating the reaction.
The phosphinyl group itself, particularly the P=O bond, can participate in intermolecular interactions, most notably hydrogen bonding. The oxygen atom of the phosphinyl group is a strong hydrogen bond acceptor. This can lead to the formation of dimeric structures or supramolecular assemblies in the solid state or in non-polar solvents, where the carboxylic acid proton of one molecule interacts with the phosphinyl oxygen of another.
Intramolecular Reactions:
The five-carbon chain in this compound provides the potential for intramolecular cyclization reactions. Under appropriate conditions, the carboxylic acid could potentially react with the phosphinyl group. However, the formation of a six-membered ring involving the phosphorus atom would be sterically strained and is generally not a favored pathway.
A more plausible intramolecular reaction would be lactone formation if a hydroxyl group were present on the alkyl chain. For example, if the starting material were a γ-hydroxy or δ-hydroxy derivative of this compound, acid-catalyzed intramolecular esterification would lead to the formation of a γ-lactone or δ-lactone, respectively. The rate of such lactonization would be influenced by the Thorpe-Ingold effect, where substituents on the intervening carbon chain can alter the ring-closing propensity.
Mechanistic Elucidation via Kinetic and Isotopic Labeling Studies
While specific kinetic and isotopic labeling studies on this compound are not extensively documented, the principles of these techniques can be applied to understand its reaction mechanisms.
Kinetic Studies:
Kinetic analysis of reactions such as esterification or amide formation would provide valuable mechanistic insights. For instance, by monitoring the reaction rate as a function of reactant concentrations, the rate law can be determined, which can help to elucidate the reaction mechanism. A second-order rate law, first order in both the carboxylic acid and the alcohol (in an uncatalyzed reaction), would be expected for a bimolecular reaction. The rate constant for the esterification of this compound would be expected to be larger than that for pentanoic acid due to the electronic effect of the phosphinyl group.
Table 2: Hypothetical Kinetic Data for Esterification
| Carboxylic Acid | Relative Rate Constant (k_rel) |
| Pentanoic Acid | 1.00 |
| This compound | > 1.00 (Predicted) |
This data is hypothetical and serves to illustrate the expected trend based on electronic effects.
Isotopic Labeling Studies:
Isotopic labeling is a powerful tool for tracing the path of atoms during a reaction. wikipedia.org For example, in the esterification of this compound with an ¹⁸O-labeled alcohol (R-¹⁸OH), the position of the ¹⁸O in the resulting ester and water byproducts can be determined using mass spectrometry or NMR spectroscopy. If the ¹⁸O is incorporated into the ester, it confirms that the alcohol oxygen acts as the nucleophile and the C-OH bond of the carboxylic acid is cleaved, which is consistent with the generally accepted mechanism for Fischer esterification. masterorganicchemistry.com
Similarly, deuterium labeling can be used to probe reaction mechanisms. For instance, studying the rate of a reaction where a C-H bond is broken in the rate-determining step can exhibit a kinetic isotope effect (KIE) when hydrogen is replaced by deuterium. While not directly applicable to the primary reactions of the carboxylic acid group, deuterium exchange studies at the α-carbon could provide information about enolate formation under basic conditions.
Computational Probing of Reaction Transition States and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the reaction mechanisms, transition states, and energetics of reactions involving this compound.
Transition State Analysis:
For a given reaction, such as the intramolecular cyclization to a hypothetical lactone or intermolecular esterification, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-making and bond-breaking processes. For the esterification of this compound, the transition state would involve the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Calculations of the transition state energy would allow for the determination of the activation energy barrier for the reaction.
Energetics and Reaction Pathways:
DFT calculations can be used to compute the relative energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction, providing a quantitative understanding of the reaction pathway and its feasibility. For example, the energy profile for the esterification of this compound could be compared to that of pentanoic acid to quantify the catalytic effect of the phosphinyl group. The calculations would likely show a lower activation energy for the substituted acid due to the stabilization of the transition state.
Table 3: Illustrative Calculated Activation Energies for Esterification
| Reaction | Calculated Activation Energy (kJ/mol) |
| Pentanoic Acid + Methanol | Eₐ |
| This compound + Methanol | Eₐ' (< Eₐ) |
This table presents a conceptual comparison based on theoretical principles. Actual values would require specific DFT calculations.
Furthermore, computational studies can be used to investigate the energetics of intermolecular interactions, such as the hydrogen bonding between two molecules of this compound to form a dimer. These calculations can provide insights into the strength and nature of these non-covalent interactions and their influence on the physical properties and reactivity of the compound.
Derivatization and Analogue Synthesis of 5 Diphenylphosphinyl Pentanoic Acid
Synthesis of Esters and Amides for Functional Diversification
The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides to modulate solubility, polarity, and biological activity. The synthesis of these derivatives from 5-(diphenylphosphinyl)pentanoic acid can be accomplished through standard organic coupling methodologies.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent to activate the carboxyl group. For a substrate like this compound, methods that avoid harsh acidic conditions and high temperatures are often preferred to maintain the integrity of the phosphinyl group. One effective approach involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which form a highly reactive phosphonium (B103445) intermediate in situ. This intermediate activates the carboxylic acid for rapid reaction with an alcohol, even sterically hindered ones, under mild, neutral conditions. organic-chemistry.orgnih.govnih.gov
Amide formation follows similar principles, involving the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents developed for peptide synthesis are applicable here. These reagents minimize side reactions and prevent racemization if chiral centers are present in the amine component. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP). luxembourg-bio.comnih.gov The choice of reagent and solvent can be tailored to the specific amine being coupled. For example, the p-nitrophenyl ester of the related (diphenylphosphoryl)acetic acid has been used as an activated intermediate to react with diamines, demonstrating the utility of activated esters in forming amide-like linkages. nuph.edu.ua
Below is a table summarizing common coupling systems applicable for the synthesis of esters and amides from this compound.
Table 1: Representative Coupling Systems for Ester and Amide Synthesis
| Derivative | Coupling System | Reagents | Typical Conditions | Ref. |
|---|---|---|---|---|
| Esters | TPPO/Oxalyl Chloride | Catalytic Ph₃PO, (COCl)₂, Alcohol, Et₃N | 1,2-dichloroethane, room temp, < 1 h | organic-chemistry.org |
| Carbodiimide | EDC, Alcohol, DMAP (cat.) | Dichloromethane, room temp, 2-12 h | luxembourg-bio.com | |
| Amides | Carbodiimide | EDC, Amine, HOBt | Dimethylformamide, room temp, 12-24 h | youtube.com |
| Phosphonium Salt | PyBOP, Amine, DIPEA | Dimethylformamide, room temp, 2-6 h | luxembourg-bio.com | |
| Titanium(IV) | TiCl₄, Amine | Pyridine, 85 °C | nih.gov |
Modifications to the Pentanoic Acid Aliphatic Chain
The introduction of functional groups such as hydroxyl or amino moieties onto the aliphatic chain can significantly alter the molecule's polarity and hydrogen bonding capabilities. While direct C-H functionalization of the unactivated methylene (B1212753) groups is challenging, the carbon alpha (α) to the phosphorus atom is activated towards deprotonation. This allows for the generation of a carbanion intermediate that can react with various electrophiles.
For instance, α-amination can be achieved by treating the α-lithiated phosphine (B1218219) oxide with an electrophilic aminating agent. nih.gov Similarly, α-hydroxylation can be accomplished by reacting the enolate with an oxygen source like molecular oxygen followed by reduction, or with specific electrophilic oxidizing agents. These strategies would yield analogues such as 2-amino- or 2-hydroxy-5-(diphenylphosphinyl)pentanoic acid, providing new points for further derivatization.
Table 2: Potential Strategies for Functionalizing the Aliphatic Chain
| Modification | Position | Synthetic Strategy | Key Reagents | Potential Product |
|---|---|---|---|---|
| Amination | α to P | Deprotonation followed by electrophilic amination | n-BuLi, O-acyl hydroxylamine, Cu catalyst | 2-Amino-5-(diphenylphosphinyl)pentanoic acid |
| Hydroxylation | α to P | Deprotonation and reaction with an electrophilic oxygen source | LDA, MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | 2-Hydroxy-5-(diphenylphosphinyl)pentanoic acid |
| Arylation | α to C=O | Dienolate formation and Pd-catalyzed cross-coupling | LHMDS, Pd(OAc)₂, ligand, Aryl-X | 2-Aryl-5-(diphenylphosphinyl)pentanoic acid |
The synthesis of analogues with different aliphatic chain lengths is crucial for structure-activity relationship (SAR) studies. These compounds are generally prepared using similar synthetic routes to the parent compound, typically involving the reaction of a diphenylphosphine (B32561) nucleophile with an ω-haloalkanoic acid ester, followed by hydrolysis and oxidation. By selecting starting materials with different chain lengths, a homologous series of (diphenylphosphinyl)alkanoic acids can be generated.
For example, using ethyl 2-bromoacetate would lead to (diphenylphosphinyl)acetic acid, while using ethyl 6-bromohexanoate (B1238239) would yield 6-(diphenylphosphinyl)hexanoic acid. This systematic variation allows for fine-tuning of the distance and flexibility between the two terminal functional groups.
Table 3: Synthesis of (Diphenylphosphinyl)alkanoic Acid Analogues
| Target Analogue (n) | ω-Haloalkanoate Starting Material |
|---|---|
| (Diphenylphosphinyl)acetic acid (n=1) | Ethyl 2-bromoacetate |
| 3-(Diphenylphosphinyl)propanoic acid (n=2) | Ethyl 3-bromopropanoate |
| 4-(Diphenylphosphinyl)butanoic acid (n=3) | Ethyl 4-bromobutanoate |
| 6-(Diphenylphosphinyl)hexanoic acid (n=5) | Ethyl 6-bromohexanoate |
Chemical Transformations of the Diphenylphosphinyl Moiety
The diphenylphosphinyl group itself can undergo chemical transformations, either at the aromatic rings or at the phosphorus center, to create a diverse set of analogues.
The phenyl rings of the diphenylphosphinyl group can undergo electrophilic aromatic substitution. The phosphinyl group (-P(O)Ph₂) is a deactivating, meta-directing group due to the electron-withdrawing nature of the phosphoryl P=O bond. Consequently, substitution reactions require forcing conditions compared to unsubstituted benzene.
Studies on the closely related triphenylphosphine oxide have shown that chlorosulfonation and nitration are feasible. acs.org For example, treatment of triphenylphosphine oxide with excess chlorosulfonic acid leads to substitution, primarily at the para-position, which is unusual for a deactivating group and may suggest complex mechanistic factors, though meta-substitution is generally expected. acs.org Applying these conditions to this compound would likely lead to substitution on its phenyl rings. Halogenation (e.g., with Br₂ and a Lewis acid catalyst) or nitration (with a mixture of concentrated nitric and sulfuric acids) would be expected to yield the corresponding meta-substituted derivatives.
Table 4: Electrophilic Aromatic Substitution on the Diphenylphosphinyl Moiety
| Reaction | Reagents | Expected Product (Regiochemistry) |
|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-([3-Nitrophenyl][phenyl]phosphinyl)pentanoic acid |
| Halogenation | Br₂, FeBr₃ | 5-([3-Bromophenyl][phenyl]phosphinyl)pentanoic acid |
| Chlorosulfonation | ClSO₃H | 5-([3-Chlorosulfonylphenyl][phenyl]phosphinyl)pentanoic acid |
The phosphorus atom in this compound is in the +5 oxidation state. The most significant chemical transformation at this center is its reduction to the corresponding phosphine (oxidation state +3). The P=O bond is thermodynamically very stable, requiring potent reducing agents for this conversion.
Hydrosilanes, such as trichlorosilane (B8805176) (HSiCl₃) or phenylsilane (B129415) (PhSiH₃), are commonly employed for the reduction of tertiary phosphine oxides. organic-chemistry.orgscribd.com These reactions often require elevated temperatures or the use of a catalyst, such as a titanium or indium complex, or a Brønsted acid promoter. umn.eduuva.nl The reduction is generally chemoselective, leaving other functional groups like the carboxylic acid intact. The resulting 5-(diphenylphosphino)pentanoic acid, a tertiary phosphine, is significantly more nucleophilic and susceptible to oxidation than its phosphine oxide precursor, making it a valuable ligand for coordination chemistry or a precursor for further synthesis.
Table 5: Reagent Systems for the Reduction of the Diphenylphosphinyl Group
| Reducing Agent | Additive/Catalyst | Typical Conditions | Ref. |
|---|---|---|---|
| Trichlorosilane (HSiCl₃) | Triethylamine (Et₃N) | Toluene, 110 °C | wikipedia.org |
| Phenylsilane (PhSiH₃) | Ti(OiPr)₄ | Neat, 140 °C | organic-chemistry.org |
| Tetramethyldisiloxane (TMDS) | Copper(I) complex | Toluene, 100-120 °C | organic-chemistry.org |
| 1,3-Diphenyldisiloxane (DPDS) | Bis-(p-nitrophenyl)phosphoric acid (cat.) | Toluene, 110 °C or room temp. | umn.edu |
Design and Synthesis of Conformationally Constrained Analogues
The flexible five-carbon aliphatic chain of this compound allows it to adopt numerous conformations in solution. While this flexibility can be advantageous, it may also lead to a significant entropic penalty upon binding to a biological target. Introducing conformational constraints is a well-established medicinal chemistry strategy to lock a molecule into a more limited set of conformations, ideally one that mimics the bioactive conformation recognized by a target receptor. researchgate.net This approach can enhance binding affinity, improve selectivity, and increase metabolic stability. researchgate.netnih.gov
The design of conformationally constrained analogues of this compound focuses on reducing the rotational freedom of the pentanoic acid backbone. Key strategies include the introduction of cyclic systems or unsaturated bonds within the linker connecting the diphenylphosphinyl and carboxyl groups.
Cyclic Analogues
Incorporating the aliphatic chain into a cyclic structure is a primary method for creating rigid analogues. nih.gov This can be achieved by replacing the central part of the pentanoic acid chain with a carbocyclic ring, such as a cyclopropane, cyclobutane (B1203170), or cyclopentane (B165970) ring. nih.gov The stereochemistry of the substituents on the ring (e.g., cis vs. trans) provides a fixed spatial arrangement of the phosphinyl and carboxylate moieties, allowing for a systematic exploration of the required geometry for biological activity.
The synthesis of such analogues often involves multi-step pathways. For instance, the synthesis of five-membered cyclic phosphinic acids can be achieved through a [4C+1P] cycloaddition of 1,3-dienes with a phosphorus(III) source, such as a combination of phosphorus tribromide (PBr₃) and trimethyl phosphite (B83602) (P(OMe)₃). acs.org The resulting cyclic phosphinic acid can then be further functionalized. acs.org For example, the synthesis of an analogue like (3-((diphenylphosphinyl)methyl)cyclopentyl)acetic acid would require a tailored synthetic route involving the construction of a substituted cyclopentane ring followed by the introduction of the diphenylphosphinyl group.
Analogues Containing Unsaturation
Another effective strategy to reduce conformational flexibility is the introduction of double or triple bonds within the aliphatic chain. An alkene (double bond) can exist as either a cis (Z) or trans (E) isomer, each holding the connected groups in a rigid planar geometry. An alkyne (triple bond) provides a linear and rigid arrangement.
The synthesis of these unsaturated analogues can be approached through various established organic chemistry methods. For example, an E-alkene analogue could be synthesized via the Horner-Wadsworth-Emmons reaction between a phosphonate-bearing aldehyde and a Wittig reagent containing the diphenylphosphinyl group. Subsequent hydrolysis of the resulting ester would yield the target unsaturated acid. Synthesis of the corresponding Z-alkene might be achieved through methods like the catalytic hydrogenation of an alkyne precursor using Lindlar's catalyst.
The table below illustrates conceptually designed, conformationally constrained analogues of this compound based on these principles.
| Analogue Name | Structural Modification | Intended Conformational Effect | Synthetic Strategy Principle |
| (E)-5-(Diphenylphosphinyl)pent-2-enoic acid | Introduction of a trans-double bond | Rigid planar geometry, increased distance between functional groups | Wittig-type olefination or Horner-Wadsworth-Emmons reaction |
| (Z)-5-(Diphenylphosphinyl)pent-2-enoic acid | Introduction of a cis-double bond | Rigid planar geometry, reduced distance between functional groups | Partial reduction of an alkyne (e.g., Lindlar hydrogenation) |
| 5-(Diphenylphosphinyl)pent-2-ynoic acid | Introduction of a triple bond | Rigid linear geometry | Alkylation of a terminal alkyne followed by oxidation/hydrolysis |
| trans-3-((Diphenylphosphinyl)methyl)cyclobutane-1-carboxylic acid | Incorporation of a cyclobutane ring | Fixed trans orientation of side chains, restricting spatial arrangement | Multi-step synthesis involving cyclobutane ring formation and functionalization |
| cis-3-((Diphenylphosphinyl)methyl)cyclobutane-1-carboxylic acid | Incorporation of a cyclobutane ring | Fixed cis orientation of side chains, restricting spatial arrangement | Stereoselective synthesis of a substituted cyclobutane precursor |
| trans-4-(Diphenylphosphinyl)cyclohexane-1-carboxylic acid | Incorporation of a cyclohexane (B81311) ring | Rigid chair conformation with functional groups in defined axial/equatorial positions | Diels-Alder reaction followed by functional group manipulation |
Applications in Advanced Materials and Catalysis
Utilization in Coordination Polymer and Metal-Organic Framework (MOF) Chemistry
Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly tunable based on the choice of the metal and the organic linker. nih.govmdpi.com 5-(Diphenylphosphinyl)pentanoic acid serves as a valuable ligand in this context due to its dual coordination sites.
Ligand Design and Preparation for Metal Complexation
This compound is designed as a bifunctional linker for creating coordination polymers. The molecule features two key functional groups for metal binding:
The Diphenylphosphinyl Group (-P(O)Ph₂): The oxygen atom of the phosphine (B1218219) oxide acts as a hard Lewis base, making it suitable for coordinating with hard metal ions, including lanthanides. wikipedia.org
The Carboxylic Acid Group (-COOH): Upon deprotonation, the carboxylate group (-COO⁻) offers a versatile binding site that can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging). Aromatic multicarboxylic acids are frequently employed as building blocks for designing and fabricating CPs. mdpi.com
This dual functionality allows the ligand to bridge multiple metal centers, a fundamental requirement for the formation of extended one-, two-, or three-dimensional networks characteristic of coordination polymers and MOFs. The flexible pentanoic acid chain provides conformational freedom, which can influence the final topology of the resulting framework.
Synthesis and Structural Characterization of Metal-Organic Materials (e.g., Praseodymium Coordination Polymers)
The synthesis of coordination polymers using this compound typically involves solvothermal or hydrothermal methods. In a representative synthesis, a salt of the desired metal, such as praseodymium(III) nitrate (Pr(NO₃)₃), is reacted with the ligand in a suitable solvent system under elevated temperature and pressure.
For instance, the reaction between Pr(NO₃)₃ and this compound can yield a polymeric network. In such a structure, the praseodymium ions are linked by the ligands, with coordination occurring through both the oxygen of the phosphinyl group and the oxygen atoms of the deprotonated carboxylate group. This results in a stable, extended framework. Research has shown that lanthanide metals like praseodymium can form coordination networks with phosphine oxide-containing ligands. staffs.ac.uk For example, a praseodymium nitrate complex with a different phosphine oxide ligand, Ph₂P(O)(CH₂)₂P(O)Ph₂, was found to form a two-dimensional coordination network where the metal ion is 9-coordinate. staffs.ac.uk
Table 1: Representative Crystallographic Data for a Praseodymium Coordination Polymer
| Parameter | Value |
| Chemical Formula | [Pr(C₁₇H₁₈O₃P)₃]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.821 |
| b (Å) | 10.543 |
| c (Å) | 20.115 |
| β (°) | 98.75 |
| Volume (ų) | 3315.6 |
| Z | 4 |
| Coordination Environment | Pr(III) is coordinated by oxygen atoms from both phosphinyl and carboxylate groups of different ligands. |
Note: The data in this table is illustrative and represents typical values for such coordination polymers.
Self-Assembly Processes and Supramolecular Architectures
The formation of coordination polymers and MOFs is a prime example of a self-assembly process. nih.gov This process is governed by the principles of molecular recognition, where the specific geometric and electronic properties of the metal ions and organic ligands dictate the final structure. The interactions guiding this assembly are a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.netnih.gov
In the case of a praseodymium polymer with this compound, the coordination preferences of the Pr(III) ion and the geometry of the ligand direct the spontaneous formation of an ordered, extended network. The final supramolecular architecture is the thermodynamically most stable arrangement under the given reaction conditions. The interplay between the rigid phenyl groups and the flexible alkyl chain of the ligand contributes to the complexity and potential novelty of the resulting crystal structures. rsc.org
Role in Polymer Science and Engineering
Beyond coordination chemistry, the functional groups on this compound allow for its use as a monomer or modifying agent in traditional polymer synthesis.
Incorporation into Polymer Backbones or Side Chains
The carboxylic acid function of this compound enables its incorporation into polymer chains via condensation polymerization. It can react with diols or diamines to form polyesters or polyamides, respectively. mdpi.com
When copolymerized with other standard monomers (e.g., adipic acid and 1,4-butanediol), this compound can be integrated into the polymer backbone. This introduces the bulky and polar diphenylphosphinyl group as a pendant side chain along the polymer. The inclusion of these side groups can significantly alter the properties of the resulting polymer, such as:
Thermal Stability: The phosphorus-containing moiety may enhance thermal and flame-retardant properties.
Glass Transition Temperature (Tg): The bulky side groups can restrict chain mobility, leading to an increase in the glass transition temperature.
Solubility and Adhesion: The polarity of the phosphinyl group can modify the polymer's solubility in different solvents and improve its adhesive properties to various substrates.
Alternatively, it can be used as a monofunctional reagent to cap polymer chain ends, controlling molecular weight and introducing a specific functionality at the terminus of the polymer chain.
Surface Modification and Coating Applications
The functional groups of this compound make it a candidate for surface modification applications. Both the carboxylic acid and the phosphinyl group can act as anchoring points to various substrates, particularly metal and metal oxide surfaces. While phosphonic acids are more commonly cited for robustly modifying metal oxide surfaces, the functionalities present in this compound can also facilitate surface binding. nih.gov
By applying a solution of the compound to a surface, a self-assembled monolayer or a thin coating can be formed. This modification can impart new properties to the substrate surface, including:
Altered Wettability: The hydrophobic phenyl groups would be oriented away from the surface, potentially increasing hydrophobicity.
Improved Adhesion: The modified surface can serve as a tie-layer to improve the adhesion of a subsequent polymer coating.
Functionalization: The diphenylphosphinyl groups exposed on the surface can act as coordination sites for metal ions, providing a platform for the deposition of catalysts or other functional materials.
Catalytic Roles in Organic Transformations
The dual functionality of this compound allows for its potential involvement in a range of catalytic cycles, either as a ligand that modulates the activity of a metallic center or as a catalyst in its own right.
The diphenylphosphinyl group in this compound contains a phosphorus atom with a lone pair of electrons, making it a potent ligand for a variety of transition metals crucial in homogeneous and heterogeneous catalysis. While the oxidized phosphinyl group (P=O) is a weaker donor than the corresponding phosphine (P), it can still coordinate to metal centers. More significantly, the precursor, 5-(diphenylphosphino)pentanoic acid, is an excellent candidate for forming catalytically active metal complexes.
In such complexes, the phosphine group can act as a strong σ-donor, influencing the electronic properties of the metal center and thereby its catalytic activity. The carboxylic acid group, in turn, can participate in catalysis in several ways:
Bifunctional Catalysis : The phosphine and carboxylic acid groups can act in concert. For instance, in palladium-catalyzed reactions, the phosphine can coordinate to the palladium center while the carboxylate can act as an internal base or participate in proton transfer steps, facilitating catalytic turnover.
Anchoring to Supports : The carboxylic acid functionality provides a convenient handle for immobilizing the ligand and its corresponding metal complex onto solid supports, such as silica (B1680970) or polymers. This allows for the development of heterogeneous catalysts that combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
While direct catalytic applications of this compound as a ligand are not extensively documented in dedicated studies, the principles of bifunctional phosphine-carboxylate ligands are well-established. For example, chiral bifunctional ligands incorporating both a phosphine and a carboxylic acid moiety on a binaphthyl scaffold have been successfully employed in palladium(0)-catalyzed enantioselective C-H arylation reactions. In these systems, the cooperative action of the phosphine and the carboxylic acid was found to be crucial for achieving high yields and enantioselectivities.
Table 1: Potential Transition Metals for Coordination with 5-(Diphenylphosphino)pentanoic acid and Their Catalytic Applications
| Transition Metal | Potential Catalytic Application | Role of Phosphine Ligand |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes the active metal center, influences reductive elimination. |
| Rhodium (Rh) | Hydrogenation, hydroformylation | Controls enantioselectivity in asymmetric hydrogenation. |
| Ruthenium (Ru) | Metathesis, hydrogenation | Enhances catalyst stability and selectivity. |
| Gold (Au) | Hydroamination, hydration of alkynes | Modulates the Lewis acidity of the gold center. |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The phosphinyl group in this compound, being a phosphine oxide, can act as a Lewis base catalyst. Phosphine oxides have been shown to catalyze a variety of transformations, often by activating silicon-based reagents.
A notable potential application for a molecule containing both a phosphine oxide and a carboxylic acid is in synergistic catalysis. For instance, in an aldol (B89426) reaction, the phosphine oxide could activate a silicon-based reactant, while the carboxylic acid could act as a proton shuttle or activate the carbonyl group of the aldehyde electrophile through hydrogen bonding.
A significant breakthrough in this area was the development of the first catalytic enantioselective aldol reaction of unprotected carboxylic acids. In this reaction, a chiral bis(phosphine oxide) was used as a Lewis base catalyst to activate silicon tetrachloride, which in turn formed a reactive enediolate from the carboxylic acid substrate. This demonstrates the potential for the phosphine oxide moiety to play a key role in catalytic cycles involving carboxylic acids. While this example uses a chiral bis(phosphine oxide) as the catalyst and a separate carboxylic acid as the substrate, it highlights the plausible cooperative interaction between these two functional groups within the same molecule, such as this compound, in a potential intramolecularly assisted catalytic process.
The development of chiral analogues of this compound opens the door to its application in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Chirality could be introduced into the molecule in several ways:
On the Pentanoic Acid Backbone : A stereocenter could be created on the alkyl chain connecting the phosphinyl and carboxylic acid groups.
At the Phosphorus Center : If the two phenyl groups on the phosphorus atom were different, the phosphorus atom itself would be a stereocenter.
Through Atropisomerism : By incorporating a binaphthyl or biphenyl scaffold into the structure, axial chirality could be introduced.
Chiral phosphine ligands are cornerstones of asymmetric transition metal catalysis, particularly in enantioselective hydrogenation reactions. A chiral version of 5-(diphenylphosphino)pentanoic acid could be a highly effective ligand in such reactions, with the chirality of the ligand environment dictating the stereochemical outcome of the reaction.
In the realm of organocatalysis, chiral phosphine oxides have emerged as promising catalysts for a range of stereoselective transformations. The design and synthesis of new chiral Lewis bases is a field of significant activity. Chiral phosphine oxides have been successfully used to catalyze stereoselective reactions, and the presence of an additional functional group like a carboxylic acid could lead to novel bifunctional organocatalysts with unique reactivity and selectivity. For example, a chiral phosphine oxide-carboxylic acid could be designed to create a well-defined chiral pocket that binds and activates substrates for enantioselective transformations.
Computational and Theoretical Investigations of 5 Diphenylphosphinyl Pentanoic Acid
Electronic Structure Analysis and Bonding Characteristics
Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of 5-(diphenylphosphinyl)pentanoic acid. The molecule's key features are the tetrahedral phosphorus center, the polar phosphinyl group (P=O), two phenyl rings, and a flexible pentanoic acid chain.
The nature of the phosphorus-oxygen bond in phosphine (B1218219) oxides is a subject of extensive theoretical investigation. Historically described as a double bond involving phosphorus d-orbitals, modern computational analyses support a more nuanced view. The P-O bond is best characterized as a highly polarized, strong single covalent bond with significant ionic character, often represented as P⁺-O⁻. rsc.orgnih.gov This model is supported by calculations showing substantial negative charge accumulation on the oxygen atom and a corresponding positive charge on the phosphorus atom. The bond's strength and shortness are attributed to this strong electrostatic attraction and donation of electron density from oxygen p-orbitals into anti-bonding orbitals of the phosphorus-carbon bonds. nih.gov
The diphenyl groups attached to the phosphorus atom influence the electronic structure through mesomeric and inductive effects. The phosphorus atom is bonded to three carbon atoms (two from the phenyl rings and one from the pentanoic acid chain) and one oxygen atom, resulting in a distorted tetrahedral geometry. Quantum chemical calculations on analogous triphenylphosphine (B44618) oxide provide representative bond lengths and angles for the diphenylphosphinyl moiety.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures
| Parameter | Atom Pair/Triplet | Predicted Value |
|---|---|---|
| Bond Length | P-O | ~1.48 - 1.51 Å |
| Bond Length | P-C (phenyl) | ~1.80 - 1.82 Å |
| Bond Length | P-C (alkyl) | ~1.83 - 1.85 Å |
| Bond Angle | O-P-C | ~111 - 114° |
| Bond Angle | C-P-C | ~105 - 108° |
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the rotational freedom around several single bonds, both in the pentanoic acid chain and in the orientation of the phenyl groups.
Conformational Analysis: Computational conformational searches, often using molecular mechanics or semi-empirical methods followed by DFT optimization, can identify low-energy structures. The primary sources of conformational isomerism are:
The Pentanoic Acid Chain: Rotation around the C-C single bonds of the alkyl chain can lead to numerous conformers, ranging from extended (all-trans) to more compact, folded structures.
The Carboxyl Group: The O=C-O-H dihedral angle is a critical parameter. Like other carboxylic acids, the syn conformation (dihedral angle of ~0°) is generally found to be significantly more stable than the anti conformation (dihedral angle of ~180°), primarily due to stabilizing intramolecular interactions.
Phenyl Group Rotation: The two phenyl rings can rotate around their respective P-C bonds, leading to different relative orientations.
Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for exploring the dynamic behavior of this compound in various environments, such as in solution. researchgate.netaip.orgresearchgate.net Using classical force fields (e.g., GAFF, CHARMM), these simulations can model the molecule's movement over time, providing insights into:
Solvation: The amphiphilic nature of the molecule leads to complex interactions with solvents. researchgate.net In aqueous media, MD simulations can reveal the hydration structure around the polar P=O and -COOH groups, while also capturing the hydrophobic interactions of the phenyl rings.
Conformational Sampling: MD simulations can explore the potential energy surface and determine the relative populations of different conformers at a given temperature. This is crucial for understanding which shapes the molecule is likely to adopt in solution. semanticscholar.org
Intermolecular Interactions: Simulations can model aggregation behavior or the interaction of the molecule with surfaces or other solutes, driven by hydrogen bonding (via the -COOH and P=O groups) and van der Waals forces. mdpi.com
Table 2: Key Dihedral Angles Governing the Conformation of this compound
| Dihedral Angle | Description | Expected Low-Energy Values |
|---|---|---|
| ω (O=C-O-H) | Carboxyl group orientation | ~0° (syn) |
| α (C-C-C-C) | Alkyl chain backbone | ~180° (anti), ±60° (gauche) |
| β (C-C-P-O) | Orientation of phosphinyl group relative to chain | Varies depending on chain conformation |
Prediction of Spectroscopic Signatures (General Principles)
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. DFT methods are widely used to compute NMR chemical shifts and vibrational frequencies. frontiersin.org
NMR Spectroscopy:
³¹P NMR: This is the most characteristic NMR probe for this molecule. The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. Calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict this shift with good accuracy. uni-muenchen.demdpi.com For tertiary phosphine oxides like the diphenylphosphinyl group, the ³¹P chemical shift is expected in a specific region of the spectrum. This shift is also a sensitive probe for interactions such as hydrogen bonding to the phosphoryl oxygen or coordination to a metal center, which typically cause a downfield shift. mdpi.comchemrxiv.org
¹³C and ¹H NMR: While more complex, the chemical shifts for the carbon and hydrogen atoms can also be calculated. These predictions aid in the assignment of experimental spectra and can provide structural information based on the correlation between conformation and chemical shift.
Infrared (IR) Spectroscopy:
P=O Stretch (ν_P=O): The phosphinyl group exhibits a very strong and characteristic stretching vibration. Its frequency is sensitive to the molecular environment. DFT frequency calculations can predict this value, which typically appears in the 1150-1200 cm⁻¹ range for triarylphosphine oxides. semanticscholar.orgrsc.org Hydrogen bonding to the oxygen atom or metal coordination causes a red-shift (a decrease in frequency) of this band, making it a valuable diagnostic tool for intermolecular interactions. rsc.org
C=O Stretch (ν_C=O): The carboxyl group shows a strong carbonyl stretch, typically around 1700-1760 cm⁻¹. Its exact position is influenced by hydrogen bonding (dimerization or with a solvent), which tends to lower the frequency.
O-H Stretch (ν_O-H): The hydroxyl stretch of the carboxylic acid appears as a very broad band in the 2500-3300 cm⁻¹ range, which is characteristic of the strong hydrogen bonding present in carboxylic acid dimers.
Table 3: Predicted Spectroscopic Signatures for this compound
| Spectroscopy | Feature | Predicted Range/Value | Notes |
|---|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | +25 to +35 ppm | Relative to 85% H₃PO₄. Sensitive to solvent and coordination. semanticscholar.org |
| IR | P=O Stretch | 1170 - 1190 cm⁻¹ | Strong intensity. Shifts to lower frequency upon H-bonding or coordination. |
| IR | C=O Stretch | 1700 - 1720 cm⁻¹ | Strong intensity. Lower end of the range typical for H-bonded dimers. |
Quantum Chemical Modeling of Reactivity and Selectivity
Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the reactivity of this compound. By calculating various electronic indices, one can identify the most reactive sites for nucleophilic, electrophilic, and radical attack. mdpi.comuss.clnih.gov
Global Reactivity Descriptors: Calculations of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For this molecule, the HOMO is likely to have significant contributions from the oxygen atoms (both P=O and C=O) and the phenyl π-systems.
LUMO: The energy of the LUMO indicates the ability to accept electrons (electrophilicity). The LUMO is expected to be localized on the antibonding orbitals of the phenyl rings and the C=O group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical hardness and kinetic stability.
Local Reactivity and Site Selectivity: The molecule has two primary reactive centers: the carboxylic acid group and the phosphinyl group.
Carboxylic Acid Group: This group is the primary site of Brønsted-Lowry acidity. The acidity (pKa) can be predicted computationally by calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. nih.gov The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles, while the carbonyl oxygen is a nucleophilic and hydrogen-bond accepting site.
Phosphinyl Group: The oxygen atom of the P=O group is highly nucleophilic and a strong hydrogen-bond acceptor, making it a key site for interaction with Lewis acids and protic species. acs.org Reactions involving the cleavage of the stable P=O or P-C bonds require harsh conditions but can be modeled to understand reaction pathways. researchgate.net
Fukui Functions and Electrostatic Potential: These local descriptors can be calculated to quantify the reactivity at each atomic site. The molecular electrostatic potential (MEP) map visually identifies electron-rich (negative potential, e.g., the oxygen atoms) and electron-poor (positive potential, e.g., the acidic proton) regions of the molecule.
Ligand-Metal Interaction Studies in Model Coordination Complexes
The presence of two potential donor sites—the hard phosphoryl oxygen and the hard/borderline carboxyl/carboxylate oxygen(s)—makes this compound a versatile ligand for coordination chemistry. Theoretical modeling is essential for predicting its coordination behavior with various metal ions. diyhpl.uscardiff.ac.uk
Coordination Modes: Computational geometry optimizations can predict the most stable structures of metal complexes.
Monodentate Coordination: The most common coordination mode for simple phosphine oxides is binding through the phosphoryl oxygen. This is expected to be the preferred mode with many metal ions, particularly hard Lewis acids.
Bidentate Chelation: The molecule can act as a bidentate ligand, forming a chelate ring by coordinating through both the phosphoryl oxygen and one of the carboxylate oxygens. The stability of the resulting chelate ring (typically 7-membered or larger, depending on the alkyl chain conformation) can be assessed by calculating the complexation energy.
Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, for instance, with the P=O group binding to one metal and the carboxylate group binding to another.
Computational Analysis of Ligand-Metal Bonding: DFT calculations on model coordination complexes can elucidate the nature of the metal-ligand bond.
Binding Energy: The strength of the interaction can be quantified by calculating the binding energy of the ligand to the metal center, which helps in predicting the stability of the complex.
Geometric Changes: Upon coordination, predictable changes in the ligand's geometry occur. The P-O bond length is expected to increase, while the C=O bond of a coordinated carboxylate may also change.
Spectroscopic Shifts: Modeling can predict the changes in spectroscopic signatures upon complexation. A significant downfield shift in the ³¹P NMR signal and a red-shift (decrease in frequency) of the ν(P=O) IR band are characteristic indicators of coordination at the phosphoryl oxygen. rsc.orgresearchgate.net
Electronic Structure: Analysis of the molecular orbitals of the complex can describe the bonding in terms of ligand-to-metal donation and, in some cases, metal-to-ligand back-donation.
Table 5: Predicted Properties of Model Metal Complexes with this compound
| Property | Coordination Mode | Computational Prediction |
|---|---|---|
| Geometry | Monodentate (via P=O) | Metal-Oxygen(P) bond formation. Elongation of the P-O bond. |
| Bidentate (via P=O & -COO⁻) | Formation of a large chelate ring. Specific conformation of the alkyl chain is adopted. | |
| Energetics | Bidentate vs. Monodentate | Relative stability depends on the metal ion, solvent, and the entropic cost of chelation. |
| Spectroscopy | ³¹P NMR Shift | Downfield shift upon coordination to the P=O group. |
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to deduce molecular structure. For a multifaceted compound like 5-(Diphenylphosphinyl)pentanoic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR: This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms. The expected signals for this compound would correspond to the aromatic protons on the two phenyl groups and the aliphatic protons of the pentanoic acid chain. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: This method identifies all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the carbons in the aliphatic chain, and the carbons of the phenyl rings.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an indispensable tool. It provides a single, sharp signal for the phosphorus atom in the phosphinyl group, and its chemical shift is highly indicative of the oxidation state and coordination environment of the phosphorus center. oxinst.com
Expected NMR Data for this compound
| Technique | Expected Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR | ~10-12 | Carboxylic acid (-COOH) proton |
| ~7.4-7.8 | Phenyl group protons | |
| ~2.2-2.5 | Methylene (B1212753) (-CH₂) protons adjacent to COOH and P=O | |
| ~1.5-1.9 | Other methylene (-CH₂) protons | |
| ¹³C NMR | ~170-180 | Carboxylic acid carbon (C=O) |
| ~128-135 | Phenyl group carbons | |
| ~20-40 | Aliphatic chain carbons | |
| ³¹P NMR | ~25-35 | Diphenylphosphinyl group (P=O) |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. masterorganicchemistry.com
For this compound, the IR spectrum would be expected to show key absorption bands confirming its major structural features:
A very broad O-H stretch from the carboxylic acid group. libretexts.org
A strong C=O stretch, also from the carboxylic acid. libretexts.org
A strong P=O stretch, characteristic of the phosphinyl group.
C-H stretches from the aromatic phenyl rings and the aliphatic pentanoic acid chain. vscht.cz
C=C stretches from the aromatic rings.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch (sp²) | Aromatic (Phenyl) |
| 3000-2850 | C-H stretch (sp³) | Aliphatic Chain |
| 1710-1680 (strong) | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic (Phenyl) |
| 1200-1100 (strong) | P=O stretch | Phosphinyl |
| 1320-1210 | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. chemguide.co.uk The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight of 302.31 g/mol . nih.gov
Common fragmentation patterns for this molecule under techniques like electron ionization (EI) could involve:
Cleavage of the C-C bonds in the pentanoic acid chain.
Loss of the carboxylic acid group (-COOH, 45 Da) or water (H₂O, 18 Da). libretexts.org
A McLafferty rearrangement, a characteristic fragmentation of molecules containing a carbonyl group. stackexchange.com
Fragmentation of the diphenylphosphinyl moiety.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| 302 | [M]⁺, Molecular Ion |
| 285 | [M - OH]⁺ |
| 257 | [M - COOH]⁺ |
| 201 | [Ph₂P=O]⁺ |
| 77 | [C₆H₅]⁺ |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a non-volatile solid like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable method for assessing purity.
The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different times.
A typical method for purity assessment would be reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with a small amount of acid (like formic acid or acetic acid) to ensure the carboxylic acid group remains protonated for better peak shape. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org The technique involves directing a beam of X-rays onto a single crystal of the material. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a detailed model of the molecular structure can be constructed.
For this compound, a single-crystal X-ray diffraction analysis would provide:
Exact bond lengths and angles within the molecule.
The conformation of the pentanoic acid chain.
The spatial orientation of the two phenyl rings relative to the phosphorus atom.
Crucial information about intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictates the crystal packing.
While a crystal structure for this compound is not publicly available, analysis of the closely related diphenylphosphinic acid reveals that intermolecular O-H···O hydrogen bonds are a key feature in stabilizing the solid-state structure, forming dimeric pairs. researchgate.net A similar hydrogen-bonding motif would be expected in the crystal structure of this compound.
Thermal Analysis (e.g., DSC, TGA) for Material Stability Studies
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. labmanager.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for assessing the material's stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. umd.edu This technique is used to determine key thermal transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can also serve as an indicator of purity.
Thermogravimetric Analysis (TGA)
Future Research Directions and Challenges
Development of Novel Synthetic Pathways and Efficient Methodologies
Currently, 5-(diphenylphosphinyl)pentanoic acid is primarily recognized as a by-product of the Wittig reaction. chemicalbook.comcaymanchem.comcaymanchem.combiomol.com While this provides an incidental source, dedicated and efficient synthetic routes are crucial for enabling its broader application. Future research will likely focus on developing novel synthetic pathways that offer high yields, scalability, and functional group tolerance.
Several general methodologies for the synthesis of functionalized phosphinocarboxylic acids could be adapted and optimized for this compound. tandfonline.com These include:
Michael Addition: The addition of diphenylphosphine (B32561) to unsaturated esters presents a viable route. tandfonline.com Research could explore various unsaturated pentenoic acid derivatives to optimize reaction conditions and yields.
Nucleophilic Substitution: Reactions involving secondary phosphides and halocarboxylates could be investigated. tandfonline.com The choice of solvent and reaction conditions would be critical to minimize side reactions, such as carboxylate reduction. tandfonline.com
Functionalization of Precursors: The use of organometallic reagents with dichlorophosphinoacetic esters is another promising avenue. tandfonline.com
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Michael Addition | Atom economy, milder conditions | Potential for side reactions, regioselectivity control |
| Nucleophilic Substitution | High yields reported for similar compounds | Side reactions, availability of starting materials |
Future efforts in this area will be directed towards developing catalytic and more environmentally benign synthetic methods, moving away from stoichiometric reagents.
Exploration of Untapped Catalytic Potentials and Reaction Classes
The catalytic potential of this compound remains largely untapped. However, the broader class of phosphine (B1218219) oxides is gaining recognition for its catalytic activity. The presence of both a Lewis basic phosphinyl group and a Brønsted acidic carboxylic acid group within the same molecule suggests potential for bifunctional catalysis.
Future research could explore the utility of this compound in a variety of reaction classes, including:
Coordination Catalysis: The phosphinyl oxygen can coordinate to metal centers, suggesting that this compound could serve as a ligand in transition metal catalysis. The carboxylic acid group could act as an internal proton shuttle or a secondary coordination site.
Organocatalysis: The phosphinyl group could act as a Lewis base to activate substrates, while the carboxylic acid could participate in proton transfer steps. This dual functionality could be advantageous in reactions such as aldol (B89426) or Michael additions.
The exploration of its catalytic activity would involve systematic screening in various organic transformations and detailed mechanistic studies to understand its mode of action.
Design of Next-Generation Functional Materials and Hybrid Systems
The unique combination of a phosphinyl group and a carboxylic acid makes this compound an attractive building block for novel functional materials.
One documented application is its use in the preparation of praseodymium coordination polymers. chemicalbook.com This highlights its potential in the field of metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com The phosphinyl group can act as a coordination site, while the carboxylic acid can bridge metal centers, leading to diverse and potentially functional structures.
Future research directions in materials science could include:
Coordination Polymers and MOFs: Systematic investigation of its coordination chemistry with a range of metal ions could lead to new materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.orgresearchgate.net
Hybrid Materials: The carboxylic acid functionality allows for grafting onto surfaces of materials like silica (B1680970) or metal oxides, creating hybrid materials with tailored properties. The diphenylphosphinyl group could then be used for further functionalization or to impart specific properties, such as flame retardancy.
Nanoparticle Functionalization: The compound could be used to stabilize and functionalize nanoparticles, where the phosphinyl group interacts with the nanoparticle surface and the carboxylic acid provides a point of attachment for other molecules.
A summary of potential material applications is provided in Table 2.
Table 2: Potential Applications in Functional Materials
| Material Class | Potential Role of this compound | Potential Applications |
|---|---|---|
| Coordination Polymers/MOFs | Ligand/Linker | Gas storage, catalysis, sensing |
| Hybrid Materials | Surface modifier | Flame retardants, chromatography |
Addressing Scalability and Process Optimization in Academic Synthesis
As this compound is a common by-product of the Wittig reaction, a significant challenge lies in its efficient separation and purification from the main reaction products. chemicalbook.comcaymanchem.comcaymanchem.combiomol.com The development of effective separation protocols is crucial for both improving the efficiency of the Wittig reaction and for obtaining this compound in a pure form for further research.
Future research in this area should focus on:
Optimized Wittig Reaction Conditions: Investigating Wittig reaction conditions that either minimize the formation of this by-product or facilitate its separation. nih.gov
Advanced Separation Techniques: Exploring advanced separation techniques such as chromatography, selective precipitation, or extraction methods tailored to the properties of this compound and the desired alkene product.
Addressing these challenges will not only make academic syntheses more efficient but also contribute to greener chemical processes.
Interdisciplinary Research Interface with Allied Chemical Sciences
The unique structural features of this compound open up avenues for interdisciplinary research at the interface of organic chemistry, inorganic chemistry, materials science, and even biological chemistry.
Potential areas for interdisciplinary collaboration include:
Medicinal Chemistry: Organophosphorus compounds have a long history in medicinal chemistry. mdpi.comresearchgate.net The combination of a phosphinyl group and a carboxylic acid could be explored for the design of new therapeutic agents.
Environmental Science: The interaction of organophosphorus compounds with biological systems and the environment is an area of active research. nih.govnih.gov Understanding the properties and potential impact of this compound could be a focus of collaborative studies.
Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds and the phosphinyl group to participate in other non-covalent interactions makes it an interesting candidate for studies in molecular recognition and self-assembly.
The successful exploration of these interdisciplinary avenues will depend on fostering collaborations between researchers with diverse expertise.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(diphenylphosphinyl)pentanoic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves phosphinylation of pentenoic acid derivatives using diphenylphosphine under inert conditions. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) ensures removal of unreacted phosphine byproducts. Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical for verifying structural integrity .
Q. How can the acid dissociation constant (pKa) of this compound be experimentally determined?
- Methodology : Use potentiometric titration in aqueous or mixed solvent systems (e.g., water/DMSO). Calibrate the pH electrode with standard buffers, and monitor protonation states via -NMR chemical shift changes. Compare results with computational predictions (e.g., COSMO-RS simulations) to validate accuracy .
Q. What spectroscopic techniques are most effective for characterizing the coordination behavior of this compound with metal ions?
- Methodology : Employ UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. Pair with -NMR to observe phosphorus environment changes upon metal binding. X-ray crystallography of metal complexes (e.g., Cu, Fe) provides definitive structural insights .
Advanced Research Questions
Q. How does this compound influence the microbiota-gut-brain axis in neurodegenerative disease models?
- Methodology : In A53T transgenic mice, administer the compound orally and analyze fecal metabolites (LC-MS/MS), serum LPS levels (ELISA), and behavioral outcomes (e.g., Morris water maze). Use Spearman correlation to link metabolite abundance (e.g., lithospermoside, sulfadimethoxine) with improved motor/cognitive performance. Gut microbiota profiling via 16S rRNA sequencing identifies bacterial taxa modulated by the compound .
Q. What computational approaches predict the antioxidant activity of this compound against peroxyl radicals (ROO•)?
- Methodology : Perform density functional theory (DFT) calculations (e.g., M05-2X/6-311+G(d,p)) to determine bond dissociation enthalpies (BDEs) and frontier molecular orbitals. Compare with experimental pulse radiolysis data to validate radical scavenging efficiency. Thermodynamic feasibility of dimer anion formation (via one-electron oxidation) should also be assessed .
Q. How does the phosphinyl group impact the compound’s interaction with lipid bilayers in drug delivery systems?
- Methodology : Use molecular dynamics (MD) simulations (e.g., CHARMM36 force field) to analyze insertion energetics and bilayer perturbation. Experimentally, monitor membrane fluidity changes via fluorescence anisotropy (DPH probe) and assess cellular uptake in vitro (e.g., Caco-2 monolayers) using LC-MS quantification .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodology : Standardize assay conditions (e.g., serum-free media, matched incubation times). Perform dose-response curves (IC) in parallel across cell lines (e.g., HEK293, SH-SY5Y) and validate target engagement via phosphoproteomics. Control for batch-to-batch compound variability using NMR purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
